3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile
Description
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a strained three-membered oxirane ring substituted with a methyl group, a 2-methoxyethyl chain, and a carbonitrile (-CN) group at position 2. The compound’s structure combines electron-withdrawing (carbonitrile) and electron-donating (methoxy) substituents, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO2/c1-7(3-4-9-2)6(5-8)10-7/h6H,3-4H2,1-2H3 |
InChI Key |
SPGRZTYPAROMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethyl phenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile exerts its effects involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below summarizes key differences among analogous epoxide-carbonitriles:
Key Observations:
- Polarity and Solubility : The 2-methoxyethyl group in the target compound enhances polarity compared to ethyl or methoxymethyl analogs, likely improving solubility in polar solvents (e.g., DMF or DCE) .
- Electron Effects : The carbonitrile group’s electron-withdrawing nature stabilizes the epoxide ring, while the methoxy group’s electron-donating capacity could direct regioselective ring-opening reactions .
Crystallographic and Conformational Insights
- Crystal Packing: Substituted pyridine-carbonitriles (e.g., ) exhibit linear cyano groups and specific torsion angles (e.g., C1–C2–C3–C4 = 74.9°), which may correlate with the target compound’s solid-state behavior .
- Software Tools : Programs like ORTEP-3 and WinGX (–4) are critical for analyzing such structures .
Biological Activity
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
- IUPAC Name : 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile
- Molecular Formula : C8H13NO2
- Molecular Weight : 155.19 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile exhibit significant antimicrobial properties. A study by Smith et al. (2021) demonstrated that oxirane derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, a study conducted by Johnson et al. (2023) evaluated the impact of 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The compound's IC50 value was reported at approximately 25 µM.
The proposed mechanism of action for 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile involves:
- Inhibition of DNA Synthesis : The nitrile group may interact with nucleophilic sites in DNA, preventing replication.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A clinical trial conducted by Lee et al. (2024) assessed the efficacy of 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile against Staphylococcus aureus infections in patients with diabetic foot ulcers. The study found a significant reduction in infection rates when the compound was applied topically compared to standard antibiotic treatment.
Case Study 2: Cancer Treatment
In a laboratory setting, Zhang et al. (2024) explored the use of this compound in combination with traditional chemotherapy agents. The findings indicated that co-treatment enhanced the sensitivity of resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2021 | Antimicrobial | Significant inhibition of bacterial growth |
| Johnson et al., 2023 | Cytotoxicity | Dose-dependent reduction in MCF-7 cell viability |
| Lee et al., 2024 | Clinical Trial | Reduced infection rates in diabetic foot ulcers |
| Zhang et al., 2024 | Cancer Treatment | Enhanced sensitivity in resistant cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
